molecular formula C28H42O2 B1211352 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol CAS No. 128-38-1

3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol

Número de catálogo: B1211352
Número CAS: 128-38-1
Peso molecular: 410.6 g/mol
Clave InChI: GSOYMOAPJZYXTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Comparación Con Compuestos Similares

Actividad Biológica

3,3',5,5'-Tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol, also known as Agidol 5 or 4,4'-bis(2,6-di-tert-butylphenol) (CAS No. 128-38-1), is a synthetic compound notable for its antioxidant properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C28H42O2
  • Molecular Weight : 410.64 g/mol
  • Melting Point : 185 °C
  • Density : 0.981 g/cm³

Biological Activity Overview

The primary biological activities of this compound include antioxidant effects and potential roles in inhibiting various enzymes linked to disease processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This activity is crucial for protecting cells from oxidative stress-related damage.

Enzyme Inhibition

One of the notable aspects of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can prevent the accumulation of sorbitol and reduce oxidative stress in hyperglycemic conditions.

The compound's mechanism involves:

  • Binding Affinity : The bulky tert-butyl groups enhance the binding affinity to ALR2 compared to other inhibitors. This structural characteristic allows it to effectively compete with glucose for binding sites on the enzyme.
  • Reduction of Reactive Oxygen Species (ROS) : By inhibiting ALR2 activity, the compound reduces ROS generation and subsequent cellular damage.

Study 1: Aldose Reductase Inhibition

A study demonstrated that this compound significantly reduced ALR2 activity in a chick embryo model of hyperglycemia. The compound decreased sorbitol accumulation and restored normal physiological parameters in treated embryos:

Treatment ConcentrationALR2 Activity (U/g prot)Sorbitol Content (μmol/g prot)
Control1.23.5
Hyperglycemia3.98.4
Compound Treatment~1.2~3.6

The results indicated a dose-dependent recovery of normal ALR2 activity and sorbitol levels upon treatment with the compound .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on human embryonic kidney (HEK293) cells. The findings revealed that even at high concentrations (500 μM), the compound exhibited low toxicity (inhibition rate of only 19.2%), suggesting a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOYMOAPJZYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073160
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-38-1
Record name 4,4′-Bis(2,6-di-tert-butylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(2,6-di-tert-butylphenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85N5VOL1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A portion (10.0 g) of this reaction solution was used in the subsequent process. Phenol (20 g) and sulfuric acid (0.04 g) were added to 10.0 g of reaction solution (1) not only for neutralizing the base in the reaction system but also to render the reaction solution acidic (pH, 1). Thereafter, the following two reactions were performed in one step at 180° C. over a period of 6 hours: a redox reaction in which the unreacted 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone were reacted to produce 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl; and a reaction in which 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl was dealkylated into p,p'-biphenol.
[Compound]
Name
reaction solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Reactant of Route 3
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Reactant of Route 4
Reactant of Route 4
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Reactant of Route 5
Reactant of Route 5
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Reactant of Route 6
Reactant of Route 6
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Customer
Q & A

Q1: How does the size of alkali metal cations influence the electron transfer rate from BPH2 to the polyoxometalate acceptor?

A1: Research indicates that larger alkali metal cations like K+ lead to faster electron transfer rates from BPH2 to the polyoxometalate acceptor (α-SiV(V)W(11)O(40)(5-)) compared to smaller cations like Li+. [, ] This is because larger cations form more stable and compact solvent-separated ion pairs with the acceptor anion. These ion pairs exhibit higher electron affinities, facilitating faster electron transfer kinetics. [, ]

Q2: What experimental techniques were employed to investigate the electron transfer mechanism between BPH2 and the polyoxometalate acceptor?

A2: The researchers utilized a combination of techniques including GC-MS, 1H, 7Li, and 51V NMR, and UV-vis spectroscopy to meticulously analyze the reaction mechanism. [, ] They confirmed the formation of 1:1 ion pairs between the acceptor and alkali metal cations, determined the kinetic and thermodynamic parameters of these interactions, and studied the effect of cation size on the electron transfer process. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.